5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4S/c1-3-21-14-8-6-13(7-9-14)18-23(19,20)16-11-12(17)5-10-15(16)22-4-2/h5-11,18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLBKHWFUJSXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzenesulfonyl chloride and 4-ethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-bromo-2-ethoxybenzenesulfonyl chloride is dissolved in an organic solvent like dichloromethane. To this solution, 4-ethoxyaniline is added dropwise with continuous stirring. The reaction mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted sulfonamides, aldehydes, carboxylic acids, and amines, depending on the type of reaction and reagents used.
Scientific Research Applications
5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Bromine Position and Additional Functional Groups
- 4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide : Differs by the presence of a trifluoromethyl group at position 3, which increases lipophilicity and may enhance binding to hydrophobic enzyme pockets. The bromine at position 4 instead of 5 alters steric interactions .
- 5-Bromo-2-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide : Replaces the 4-ethoxyphenyl group with a 2-methylcyclohexyl moiety, significantly increasing molecular weight (376.3 g/mol vs. ~416 g/mol for the target compound) and altering conformational flexibility .
Ethoxy Group Modifications
- The ethoxy group is retained but embedded in a more complex heterocyclic system .
Sulfonamide Group Derivatives
- N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide (6d) : Features a butyryl chain instead of ethoxy groups, improving inhibitory activity against enzymes like butyrylcholinesterase (IC₅₀ = 90.81 µM) due to increased hydrophobicity .
- Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide) : Retains the 4-ethoxyphenyl-sulfonamide core but adds a pyrrole ring, demonstrating anti-inflammatory and anticancer properties .
Physical and Chemical Properties
Table 1: Physical Properties of Selected Sulfonamides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide | C₁₅H₁₇BrNO₄S | ~388.3 | Not reported | Br (C5), OEt (C2, C4) |
| 4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide | C₁₅H₁₃BrF₃NO₃S | 424.23 | Not reported | CF₃ (C3), Br (C4), OEt (C4) |
| Compound 4c (dihydropyrazole derivative) | C₂₄H₂₄N₃O₅S | 466.5 | 182–184 | Benzo-1,3-dioxole, OEt (C4) |
| N-Butyryl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide | C₁₇H₁₆Br₂N₂O₃S | 504.1 | Not reported | Butyryl, Br (C4, C5), OMe (C2) |
Key Observations:
Table 2: Inhibitory Activity of Selected Sulfonamides
Biological Activity
5-Bromo-2-ethoxy-N-(4-ethoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamides known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H20BrN2O3S
- Molecular Weight : 398.31 g/mol
The presence of bromine, ethoxy groups, and a sulfonamide functional group contributes to the compound's unique reactivity and biological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including E. coli and S. aureus .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory responses. In vivo studies indicate that related sulfonamides can significantly reduce carrageenan-induced edema in animal models, suggesting potential applications in treating inflammatory conditions .
- Anticancer Potential : Preliminary investigations into the anticancer activity of sulfonamides indicate that they can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural components. SAR studies highlight the importance of specific substituents on the phenyl rings and the sulfonamide group. For instance:
- The introduction of electron-donating groups (EDGs) tends to enhance anticancer activity.
- Conversely, electron-withdrawing groups (EWGs) may diminish potency .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated several benzenesulfonamide derivatives for their antimicrobial properties. Among them, compounds closely related to this compound showed minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli .
- Anti-inflammatory Studies : In a rat model of inflammation, compounds derived from benzenesulfonamides exhibited significant inhibition of paw edema, with reductions observed at various time points post-administration .
- Cytotoxicity Assays : In vitro tests against human cancer cell lines revealed that similar sulfonamides induced apoptosis in a dose-dependent manner. For example, IC50 values were reported in the micromolar range for certain derivatives against breast cancer cell lines .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.72 | E. coli |
| Compound B | 6.63 | S. aureus |
| Compound C | 6.45 | Staphylococcus |
Table 2: Anti-inflammatory Effects
| Compound Name | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |
|---|---|---|---|
| Compound D | 94.69 | 89.66 | 87.83 |
| Compound E | 90.00 | 85.00 | 80.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
